molecular formula C10H11F3N2O4S B1522585 Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate CAS No. 1311314-73-4

Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B1522585
CAS No.: 1311314-73-4
M. Wt: 312.27 g/mol
InChI Key: FQDDJEPUPYJIBD-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a synthetic organic compound with a complex structure that includes a trifluoroethoxy group, a thiazole ring, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Introduction of the Trifluoroethoxy Group: This step involves the reaction of the thiazole intermediate with 2,2,2-trifluoroethanol in the presence of a suitable base and a coupling agent like carbonyldiimidazole.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in the development of new drugs. The trifluoroethoxy group can enhance the lipophilicity and membrane permeability of drug candidates, while the thiazole ring is known for its bioactivity.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and fungicides, due to its potential bioactivity. Additionally, it may find applications in materials science for the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance binding affinity to target proteins, while the thiazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate: Unique due to the presence of both a trifluoroethoxy group and a thiazole ring.

    Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-oxazol-4-yl)acetate: Similar structure but with an oxazole ring instead of a thiazole ring.

    Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-imidazol-4-yl)acetate: Contains an imidazole ring, offering different electronic properties.

Uniqueness

This compound is unique due to the combination of its trifluoroethoxy group and thiazole ring, which confer distinct chemical and biological properties. The trifluoroethoxy group enhances lipophilicity and metabolic stability, while the thiazole ring provides a versatile scaffold for further functionalization.

This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

ethyl 2-[2-(2,2,2-trifluoroethoxycarbonylamino)-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O4S/c1-2-18-7(16)3-6-4-20-8(14-6)15-9(17)19-5-10(11,12)13/h4H,2-3,5H2,1H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDDJEPUPYJIBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate
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Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate
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Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate
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Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate
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Reactant of Route 5
Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Reactant of Route 6
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Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate

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